![molecular formula C12H7F9O B6336504 4-Methylphenyl perfluorobutyl ketone, 97% CAS No. 647-60-9](/img/structure/B6336504.png)
4-Methylphenyl perfluorobutyl ketone, 97%
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Description
4-Methylphenyl perfluorobutyl ketone, 97% (4-MPPFBK) is a synthetic compound used in a variety of scientific research applications. It is a perfluorinated ketone with a molecular formula of C10H11F17O and a molecular weight of 745.2 g/mol. 4-MPPFBK is a colorless liquid at room temperature and is soluble in both organic and aqueous solvents. It is a stable compound and is not reactive with air or water.
Scientific Research Applications
Organic Synthesis: Formation of Heterocyclic Compounds
In organic chemistry, this compound serves as a precursor for the synthesis of heterocyclic compounds like furans. The presence of the perfluoroalkyl group enhances the reactivity of the ketone, allowing for TfOH- or AuCl-catalyzed cycloisomerization reactions . This process can yield multi-substituted furan derivatives, which are valuable in the synthesis of complex organic molecules.
Medicinal Chemistry: Drug Design and Discovery
The ketone functional group coupled with the perfluoroalkyl side chain of this compound can be utilized in the design of bioactive molecules. It can be incorporated into pyrrolidine-based scaffolds , which are prevalent in drug discovery due to their versatility and presence in many biologically active compounds .
Environmental Science: PFAS Detection in Soil and Sludge
This compound can be used as a reference material in environmental science for the detection of per- and polyfluoroalkyl substances (PFAS) in soil and sewage sludge samples. Its unique fluorine signature allows for the application of X-ray absorption near-edge structure (XANES) spectroscopy to determine the speciation of organic fluorides .
Catalysis: Enantioselective Synthesis
In catalysis, 4-Methylphenyl perfluorobutyl ketone can be used in enantioselective synthesis processes to produce β-lactones . These lactones are important intermediates in the synthesis of various pharmaceuticals and agrochemicals, and their production with high enantioselectivity is crucial for the desired activity.
Synthetic Methodology: Perfluoroalkyl-Substituted Heterocycles
Lastly, it plays a role in the synthetic methodology for generating perfluoroalkyl-substituted heterocycles . These heterocycles are sought after in the pharmaceutical industry for their potential biological activities and in material science for their unique physical properties .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F9O/c1-6-2-4-7(5-3-6)8(22)9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUUXTQDEISKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10801469 |
Source
|
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |
CAS RN |
647-60-9 |
Source
|
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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